molecular formula C20H21NO5 B6562788 N-(2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide CAS No. 1091135-93-1

N-(2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide

Cat. No. B6562788
CAS RN: 1091135-93-1
M. Wt: 355.4 g/mol
InChI Key: WJDIHSFDDZZOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide, commonly referred to as N-BOMe, is a novel synthetic compound that has been studied for its potential applications in scientific research. It is an aromatic heterocycle with a benzodioxole ring and an oxane-4-carboxamide group. N-BOMe has been extensively studied in the laboratory due to its unique properties, which have enabled its use in a variety of research applications.

Mechanism of Action

N-BOMe acts as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of drugs in the body. It binds to the active site of the enzyme and prevents it from metabolizing drugs, thus increasing the amount of drug that is available for absorption by the body. It also binds to MAO and prevents it from metabolizing drugs, thus increasing the amount of drug that is available for absorption by the body.
Biochemical and Physiological Effects
N-BOMe has been studied for its potential to increase the bioavailability of drugs in the body. Studies have shown that it can increase the absorption of drugs into the bloodstream, thus increasing their effectiveness. It can also increase the half-life of drugs, allowing them to remain active in the body for longer periods of time. In addition, N-BOMe has been studied for its potential to reduce the side effects of certain drugs, such as nausea and vomiting.

Advantages and Limitations for Lab Experiments

N-BOMe has several advantages for use in laboratory experiments, such as its low cost and ease of synthesis. It is also relatively non-toxic and has a low potential for side effects. However, it has some limitations, such as its relatively short half-life and its potential to interfere with the metabolism of certain drugs.

Future Directions

N-BOMe is an emerging research compound with many potential applications in the field of drug research and development. Future research may focus on its potential to increase the bioavailability of drugs, its potential to reduce the side effects of certain drugs, and its potential to be used in drug delivery systems. Additionally, future research may focus on its potential to be used in the treatment of various diseases, such as cancer, as well as its potential to be used in the development of novel drug delivery systems.

Synthesis Methods

N-BOMe is synthesized through a three-step process, beginning with the reaction of 3,4-methylenedioxyphenol with 4-methoxybenzaldehyde. The mixture is then reacted with piperidine and then with formic acid and acetic anhydride. The resulting product is then purified and analyzed to confirm its identity and purity.

Scientific Research Applications

N-BOMe has been used in various scientific research applications, including in the fields of pharmacology, biochemistry, and molecular biology. It has been used as a substrate for the enzyme monoamine oxidase (MAO) and as an inhibitor of the enzyme cytochrome P450. It has also been used to study the effects of drug metabolism on the human body, and has been used in a variety of studies related to drug design and drug development.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-23-16-5-2-14(3-6-16)20(8-10-24-11-9-20)19(22)21-15-4-7-17-18(12-15)26-13-25-17/h2-7,12H,8-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDIHSFDDZZOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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